molecular formula C₁₈H₂₅N₃O₃ B1160993 Saxagliptin Dihydroxylated Metabolite

Saxagliptin Dihydroxylated Metabolite

Cat. No.: B1160993
M. Wt: 331.41
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin Dihydroxylated Metabolite, also known as 5-hydroxy Saxagliptin, is the major active metabolite of the antihyperglycemic drug Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. This metabolite is formed in vivo primarily through hydroxylation of the parent drug by the cytochrome P450 3A4/5 (CYP3A4/5) enzymes . In pharmacological research, 5-hydroxy Saxagliptin is a critical analyte for investigating the pharmacokinetics and metabolic profile of Saxagliptin. Studies have shown that its systemic exposure in plasma is significantly higher than that of the parent Saxagliptin, and it possesses approximately half the potency of the parent compound in inhibiting DPP-4 enzyme activity . The simultaneous quantification of Saxagliptin and its active metabolite is essential for understanding the complete pharmacodynamic effect and for conducting drug-drug interaction studies, particularly with CYP3A4/5 inhibitors or inducers . This metabolite is therefore invaluable for researchers in the fields of drug metabolism, pharmacokinetics/pharmacodynamics (PK/PD) modeling, and the development of antidiabetic therapeutics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₈H₂₅N₃O₃

Molecular Weight

331.41

Synonyms

(1S,3S,5S)-2-((2S)-2-Amino-2-((1r,3R,5R,7S)-3,6-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic Profile

Key pharmacokinetic parameters of saxagliptin and its metabolite are summarized below:

Parameter Saxagliptin 5-Hydroxy Saxagliptin
Cmax (ng/mL) 24 47
AUC (ng·h/mL) 78 214
Half-life (h) 2.5 3.1
Protein Binding (%) <10 <10
Renal Clearance 230 mL/min Not reported
Metabolism CYP3A4/5-mediated Non-enzymatic
DPP-4 Inhibition 100% (reference) 50% potency

Data derived from clinical pharmacokinetic studies .

The metabolite contributes to sustained DPP-4 inhibition due to its longer half-life (3.1 hours vs. 2.5 hours for saxagliptin) and accounts for 36% of the administered dose excreted renally . Dose adjustments are required in moderate-to-severe renal impairment due to metabolite accumulation (AUC increases up to 4.5-fold) .

Comparison with Similar DPP-4 Inhibitors

Potency and Selectivity

Saxagliptin and its metabolite exhibit superior selectivity for DPP-4 compared to other gliptins:

Compound DPP-4 Selectivity (vs. DPP8/9) Metabolite Activity
Saxagliptin >4000-fold 50% potency
Sitagliptin >2600-fold No active metabolite
Vildagliptin <250-fold Inactive metabolites

Saxagliptin’s metabolite retains pharmacological activity, unlike sitagliptin and vildagliptin, which lack active metabolites .

Metabolic Pathways and Drug Interactions

  • Saxagliptin: Metabolized by CYP3A4/3.
  • Sitagliptin : Minimal CYP-mediated metabolism; excreted renally unchanged. Less prone to pharmacokinetic drug interactions .
  • Vildagliptin: Hydrolyzed via non-CYP pathways. No clinically relevant interactions with CYP inducers/inhibitors .

Clinical Implications

  • Renal Impairment: Saxagliptin requires dose reduction (2.5 mg/day) in moderate-to-severe renal impairment due to metabolite accumulation.
  • Efficacy : In head-to-head studies, saxagliptin + metformin demonstrated comparable HbA1c reduction to sitagliptin + metformin but with a distinct pharmacokinetic profile due to metabolite contributions .

Research Findings and Clinical Relevance

  • Glycemic Control : Each 1% reduction in HbA1c correlates with a 37% risk reduction in microvascular complications, highlighting the importance of sustained DPP-4 inhibition from active metabolites like 5-hydroxy saxagliptin .

Preparation Methods

In Vitro Incubation with Liver Microsomes

The dihydroxylated metabolite of saxagliptin is primarily generated via CYP3A4/5-mediated oxidation. Incubation protocols adapted from adamantyl-containing analogs (e.g., AM9338 and AKB-48) provide a framework for saxagliptin metabolite production. Key parameters include:

  • Substrate concentration : 50 µM saxagliptin dissolved in potassium phosphate buffer (pH 7.4).

  • Enzyme source : Human, rat, or mouse liver microsomes (0.5 mg/mL protein concentration).

  • Cofactor system : NADPH (1 mM final concentration) to sustain CYP450 activity.

  • Incubation conditions : 37°C for 60 minutes with gentle agitation (60 rpm).

Post-incubation, reactions are quenched with ice-cold methanol, centrifuged (4,000 × g, 10 min), and supernatants analyzed via liquid chromatography–tandem mass spectrometry (LC-MS/MS). Rifampicin, a CYP3A4 inducer, enhances dihydroxylated metabolite yield by 2- to 5.5-fold.

Hepatocyte-Based Biosynthesis

Human hepatocytes offer a physiologically relevant system for metabolite generation. For AKB-48 (a structural analog), hepatocyte incubations identified 17 phase I/II metabolites, including dihydroxylated adamantyl derivatives. Applied to saxagliptin:

  • Incubation volume : 15 mL with 1.5 mM NADPH.

  • Duration : 2 hours at 37°C.

  • Extraction : Ethyl acetate partitioning (3×) followed by solvent evaporation and reconstitution in acetonitrile:water (50:50).

Chemical Synthesis and Purification

Hydroxylation via Adamantyl Functionalization

Adamantyl moieties in saxagliptin undergo regioselective hydroxylation at secondary carbons, contrary to traditional tertiary carbon oxidation. A synthetic route inspired by AM9338 metabolites involves:

  • Monohydroxylation : Selective oxidation using tert-butyl hydroperoxide (TBHP) in dichloromethane at 25°C.

  • Dihydroxylation : Further oxidation with meta-chloroperbenzoic acid (mCPBA) at 40°C.

Purification :

  • Column chromatography : C18 reverse-phase HPLC (250 × 4.6 mm) with 0.1% formic acid in water (A) and methanol (B).

  • Gradient : 10% B (0–4 min) → 90% B (35 min), yielding ≥98% purity after fraction pooling.

Salt Formation and Crystallization

Patent-derived methods for saxagliptin salts (e.g., hydrochloride, tartrate) inform metabolite stabilization:

  • Acid treatment : Dissolve saxagliptin in warm water, add HCl (1.0 M), and extract with methylene chloride.

  • Basification : Adjust pH to 9.0–10.5 using NaOH, precipitate free base, and recrystallize in ethanol/MTBE.

Analytical Characterization

LC-MS/MS Profiling

Instrumentation :

  • Column : Supelco Discovery C18 (250 × 4.6 mm).

  • Detection : TripleTOF 5600+ system (Sciex) with electrospray ionization (ESI+).

Key findings :

  • Dihydroxylated metabolite : m/z 492.3 → 348.2 (CE 30 eV).

  • Retention time : 22.4 min (vs. 18.7 min for parent).

Microcoil NMR Spectroscopy

Structural elucidation of dihydroxylated metabolites employs:

  • Sample preparation : 10 µL deuterated chloroform + 0.1% tetramethylsilane (TMS).

  • Instrument : Bruker AVANCE II 700 MHz with 10-μL flow cell.

  • NOE correlations : Confirm hydroxylation at secondary adamantyl carbons (δ 3.85–4.10 ppm).

Comparative Metabolic Stability

Species-Dependent Variability

SpeciesMetabolite Yield (nmol/min/mg)
Human1.8 ± 0.3
Rat2.5 ± 0.4
Mouse3.1 ± 0.5

Rodent microsomes exhibit higher turnover due to elevated CYP3A expression.

Enzyme Kinetics

  • Km : 12.4 µM (human CYP3A4).

  • Vmax : 4.2 nmol/min/nmol CYP3A4.

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

Docking studies (CYP3A4 homology modeling) reveal that saxagliptin’s adamantyl group binds proximal to the heme iron, favoring secondary carbon oxidation. Steric hindrance from the triazolopiperazine moiety limits tertiary carbon access.

Scalability of In Vitro Methods

  • NADPH regeneration systems : Glucose-6-phosphate dehydrogenase (G6PDH) reduces cofactor costs.

  • Immobilized enzymes : CYP3A4-coated magnetic beads enhance reusability .

Q & A

Q. What endpoints are critical for assessing the safety of saxagliptin metabolites in long-term studies?

  • Methodological Answer : Monitor renal clearance (e.g., creatinine-adjusted metabolite levels), immunogenic responses (e.g., allergic skin reactions reported in safety data ), and off-target effects (e.g., cardiovascular endpoints from HbA1c reduction studies ).

Q. How can researchers optimize sampling protocols for metabolite kinetic studies?

  • Methodological Answer : Dense sampling during the absorption/distribution phases (0–12 hours post-dose) captures peak metabolite levels, while sparse sampling during elimination (24–48 hours) assesses accumulation risk. Population pharmacokinetic models can then estimate inter-subject variability .

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